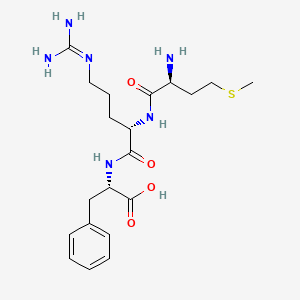

H-Met-Arg-Phe-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, methionine, to the resin. Subsequent amino acids, arginine and phenylalanine, are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

H-Met-Arg-Phe-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino groups in arginine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Electrophiles such as alkyl halides can react with the amino groups in arginine.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced peptide with intact methionine.

Substitution: Alkylated arginine derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

- Mass Spectrometry Calibration : H-Met-Arg-Phe-OH serves as a calibration standard in mass spectrometry, particularly in electrospray ionization (ESI) methods. It aids in the accurate quantification of peptides and proteins during analytical procedures .

Biochemical Studies

- Opioid Receptor Interaction : The compound has been extensively studied for its interaction with opioid receptors. It acts as a competitive inhibitor for enkephalin-generating endopeptidases, which are crucial for understanding pain modulation mechanisms .

- Protein Synthesis Inhibition : Research indicates that this compound can inhibit protein synthesis in mammalian cells by binding to ribosomes, thereby blocking the translation of messenger RNA into proteins. This property suggests potential applications in cancer therapy and cellular regulation.

Therapeutic Applications

- Pain Management : Due to its opioid-like properties, this compound is investigated for its potential use in pain relief therapies. Although it exhibits lower potency compared to traditional opioids, its ability to modulate pain perception makes it a candidate for developing safer analgesics .

- Cancer Therapy : Its role in inhibiting protein synthesis can be leveraged to develop therapeutic strategies against cancer cells that rely on high levels of protein production for growth and survival.

Case Study 1: Enkephalin Generating Endopeptidases

A study demonstrated that this compound acts as a competitive inhibitor of enkephalin-generating endopeptidases isolated from rat brains. This interaction is critical for understanding the biochemical pathways involved in pain modulation and could lead to novel pain management therapies .

Case Study 2: Protein Synthesis Inhibition

In vitro experiments revealed that this compound inhibits protein synthesis by binding to ribosomes. This property was explored to assess its potential in cancer treatment modalities where inhibiting protein synthesis could hinder tumor growth.

Wirkmechanismus

H-Met-Arg-Phe-OH exerts its effects primarily through interactions with specific enzymes and receptors. The arginine residue can interact with negatively charged sites on enzymes, while the phenylalanine residue can engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Met-Arg-Phe-Ala-OH: A tetrapeptide with an additional alanine residue, used in similar applications but with different properties.

H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic properties.

Uniqueness

H-Met-Arg-Phe-OH is unique due to its specific sequence and the presence of methionine, which can undergo oxidation to form sulfoxide or sulfone derivatives. This property is not shared by all similar peptides, making it valuable for studies involving oxidative stress and related pathways .

Biologische Aktivität

H-Met-Arg-Phe-OH, also known as Met-Arg-Phe-Ala, is a pentapeptide that exhibits significant biological activity, particularly in the context of neurobiology and pain modulation. This compound is part of a broader class of endogenous opioid peptides and has implications in various physiological processes.

Structural Characteristics

This compound is composed of the amino acids methionine (Met), arginine (Arg), phenylalanine (Phe), and alanine (Ala). Its molecular formula is with a molecular weight of approximately 523.65 g/mol. The compound features a free amino group at the N-terminus and a hydroxyl group at the C-terminus, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 523.65 g/mol |

| CAS Number | 67368-29-0 |

| Density | 1.37 g/cm³ (predicted) |

This compound primarily interacts with opioid receptors in the central nervous system, which are pivotal in modulating pain perception, mood, and reward pathways. The compound acts as a competitive inhibitor for enkephalin-generating endopeptidases (EGE), suggesting its role in regulating levels of endogenous opioids in the brain .

Inhibition of Protein Synthesis

Research indicates that this compound can inhibit protein synthesis in mammalian cells by binding to ribosomes, thereby blocking the translation of messenger RNA into proteins. This property may have implications for cancer therapy and cellular regulation .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Pain Modulation : As an endogenous opioid peptide, it plays a role in pain relief mechanisms by modulating opioid receptor activity.

- Regulation of Mood : It influences emotional responses, potentially offering therapeutic avenues for mood disorders.

- Inhibition of Enzymatic Activity : Acts as a competitive inhibitor for specific enzymes involved in peptide metabolism, which may affect neurotransmitter levels and signaling pathways .

Case Studies and Research Findings

- Neurotransmitter Regulation : A study highlighted that this compound modulates neurotransmitter release through its action on K+ currents in neurons. The peptide was shown to activate voltage-dependent K+ channels, which is crucial for neuronal excitability and signaling .

- Enkephalin Interaction : In rat models, this compound demonstrated significant interactions with enkephalin-generating endopeptidases, indicating its potential role in neuroprotection and pain management .

- Therapeutic Implications : Given its ability to inhibit protein synthesis, researchers are exploring this compound's potential applications in cancer therapies where modulation of protein synthesis is critical.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O4S/c1-31-11-9-14(21)17(27)25-15(8-5-10-24-20(22)23)18(28)26-16(19(29)30)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVHKUFUDCPZDW-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678813 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67368-25-6 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.